N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide
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Overview
Description
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide is a chemical compound with the molecular formula C12H28N6O2 It is characterized by the presence of four aminoethyl groups attached to a succinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide typically involves the reaction of succinic anhydride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with additional ethylenediamine to yield the final product. The reaction conditions often include:
Solvent: Commonly used solvents include methanol or ethanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are usually required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods can be employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides or other oxidized derivatives.
Reduction: Can produce reduced amine derivatives.
Substitution: Results in substituted amine products.
Scientific Research Applications
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its multiple amino groups allow it to interact with proteins and nucleic acids, potentially affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-tetrakis(2-hydroxyethyl)succinamide: Similar structure but with hydroxyethyl groups instead of aminoethyl groups.
N1,N1,N4,N4-tetrakis(2-methylaminoethyl)succinamide: Contains methylaminoethyl groups instead of aminoethyl groups.
Uniqueness
N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide is unique due to its specific arrangement of aminoethyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(2-aminoethyl)butanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6O2/c13-3-7-17(8-4-14)11(19)1-2-12(20)18(9-5-15)10-6-16/h1-10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORAGKZRZGMLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N(CCN)CCN)C(=O)N(CCN)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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